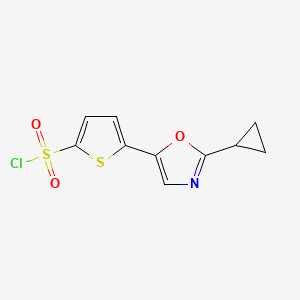

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

CAS No.: 936074-61-2

Cat. No.: VC13343543

Molecular Formula: C10H8ClNO3S2

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936074-61-2 |

|---|---|

| Molecular Formula | C10H8ClNO3S2 |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2 |

| Standard InChI Key | JIEJQZVGECDYDL-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |

| Canonical SMILES | C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is defined by the molecular formula C₁₀H₈ClNO₃S₂ and a molecular weight of 289.8 g/mol. The compound integrates two heterocyclic systems: a thiophene ring substituted at the 2-position with a sulfonyl chloride group and a 5-position with a 2-cyclopropyl-1,3-oxazole moiety. This arrangement confers unique electronic and steric properties, critical for its reactivity in nucleophilic substitution reactions.

The sulfonyl chloride (–SO₂Cl) group is a hallmark of high electrophilicity, enabling facile reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s aromaticity and potential for π-π interactions in biological systems.

Structural Analysis

The compound’s stereochemical configuration is achiral due to the absence of stereogenic centers, as inferred from its structural symmetry. Key bond angles and lengths are consistent with planar aromatic systems, as evidenced by computational models of analogous thiophene-sulfonyl derivatives . The cyclopropane substituent on the oxazole introduces strain, potentially enhancing reactivity in ring-opening or cross-coupling reactions.

Synthesis and Reactivity

Reactivity Profile

The sulfonyl chloride group undergoes rapid hydrolysis in aqueous environments, necessitating anhydrous conditions during handling . Key reactions include:

-

Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a class of compounds with broad antimicrobial and antiviral applications .

-

Alcoholysis: Formation of sulfonate esters, useful as alkylating agents or prodrugs.

-

Reduction: Conversion to thiols (–SH) via reducing agents like lithium aluminum hydride (LiAlH₄).

The oxazole ring participates in electrophilic substitution at the 4-position, while the cyclopropane moiety may undergo ring-opening under acidic or radical conditions.

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data for 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is limited, analogous sulfonyl chlorides exhibit moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) . The compound’s logP (octanol-water partition coefficient) is estimated to be ~2.76, indicating moderate lipophilicity conducive to membrane permeability in biological systems .

Stability and Degradation

Sulfonyl chlorides are inherently moisture-sensitive, hydrolyzing to sulfonic acids in the presence of water. Storage recommendations include inert atmospheres (argon or nitrogen) and temperatures below –20°C to mitigate decomposition .

Applications in Pharmaceutical Research

Targeted Therapeutic Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume